2-methoxy-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine
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Overview
Description
2-methoxy-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine typically involves multi-step reactions. One common method includes the condensation of appropriate pyridine and pyrimidine derivatives under controlled conditions. For instance, the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis can yield pyrido[4,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of laboratory synthesis techniques. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halogens or alkyl groups.
Scientific Research Applications
2-methoxy-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . The pathways involved include the regulation of cell division and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrido[2,3-d]pyrimidine: Known for its antibacterial and CDK inhibitory activities.
Uniqueness
2-methoxy-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine is unique due to its specific structure, which allows for selective inhibition of CDKs. This selectivity makes it a promising candidate for targeted cancer therapies.
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(2-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-20-13-11(3-2-5-16-13)14(19)18-6-4-12-10(8-18)7-15-9-17-12/h2-3,5,7,9H,4,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGUISWOYLYSEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC3=NC=NC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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